molecular formula C23H29ClN2O6S B2897477 2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide CAS No. 921927-15-3

2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide

Cat. No.: B2897477
CAS No.: 921927-15-3
M. Wt: 497
InChI Key: IBCNKNBKUIVJMR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure with multiple functional groups, which can contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:

    Step 1: Synthesis of 4-chlorophenoxy intermediate through nucleophilic substitution reactions.

    Step 2: Preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate via cyclization reactions.

    Step 3: Coupling of the intermediates under specific conditions, such as the use of coupling reagents like EDCI or DCC, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids.

    Reduction: Reduction of the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic or electrophilic substitution reactions at the chlorophenoxy or isoquinoline moieties.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4, CrO3, or H2O2 under acidic or basic conditions.

    Reduction: Reagents such as LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Reagents like halides, amines, or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or thiols.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    Disruption of Cellular Processes: Interference with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-ethyl)-2-methylpropanamide: A structurally similar compound with potential differences in biological activity.

    6,7-dimethoxy-3,4-dihydroisoquinoline derivatives: Compounds with similar isoquinoline moieties that may exhibit comparable pharmacological properties.

Uniqueness

2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide is unique due to its combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O6S/c1-23(2,32-19-7-5-18(24)6-8-19)22(27)25-10-12-33(28,29)26-11-9-16-13-20(30-3)21(31-4)14-17(16)15-26/h5-8,13-14H,9-12,15H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCNKNBKUIVJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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